molecular formula C6H11NO2S B2591291 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane CAS No. 2060006-14-4

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane

Cat. No.: B2591291
CAS No.: 2060006-14-4
M. Wt: 161.22
InChI Key: PNGBNICGOGXNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane (CAS 2060006-14-4) is a synthetically valuable chemical building block featuring a fused azabicyclic scaffold. This compound belongs to the piperidine chemical family and is categorized under cyclopentanes, making it a versatile intermediate in organic synthesis and medicinal chemistry research . The molecular formula is C6H11NO2S, and it has a molecular weight of 161.22 . Its structure incorporates a methanesulfonyl (mesyl) group, a functional group widely utilized to modulate the properties of molecules or as a leaving group in further synthetic transformations. The 3-azabicyclo[3.1.0]hexane core is a privileged structure in drug discovery, found in compounds with a broad spectrum of reported biological activities . These scaffolds are present in pharmaceutical preparations and key synthetic intermediates, with activities encompassing antitumor, anti-neurodegenerative, antibacterial, and antiviral applications, as well as use as receptor antagonists . As such, this compound serves as a critical precursor in the synthesis of more complex molecules for biological evaluation. This product is intended for research and development purposes only. It is not approved for use in humans or animals.

Properties

IUPAC Name

6-methylsulfonyl-6-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-10(8,9)7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGBNICGOGXNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis . These methods often require specific reaction conditions, such as the presence of a base or a specific solvent, to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The methanesulfonyl group in 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane undergoes oxidation to form sulfoxides or sulfones. This reaction typically employs oxidizing agents such as hydrogen peroxide under controlled conditions. The resulting products retain the bicyclic core while modifying the sulfur-containing functional group.

Key Reaction Parameters

Reaction TypeReagents/ConditionsProductsCitation
OxidationHydrogen peroxideSulfoxides/Sulfones

Reduction Reactions

Reduction of the methanesulfonyl group converts it to sulfides or thiols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used. This transformation alters the electronic environment of the bicyclic system, potentially influencing its reactivity in subsequent reactions.

Key Reaction Parameters

Reaction TypeReagents/ConditionsProductsCitation
ReductionLiAlH₄Thiols/Sulfides

Nucleophilic Substitution

The methanesulfonyl group acts as a leaving group in nucleophilic substitution reactions. Nucleophiles such as amines (e.g., ammonia derivatives) displace the sulfonyl group, yielding substituted azabicyclohexane derivatives. This reaction is critical for diversifying the compound’s functional groups in medicinal chemistry applications.

Key Reaction Parameters

Reaction TypeReagents/ConditionsProductsCitation
Nucleophilic SubstitutionAmines (e.g., NH₃)Substituted azabicyclohexanes

Structural Stability and Conformation

Studies on related compounds (e.g., 6-Tosyl-6-azabicyclo[3.1.0]hexane) highlight that the bicyclic framework adopts chair or boat conformations depending on substituents . This structural flexibility may influence reaction pathways and product selectivity.

Synthetic Methodologies

The compound’s synthesis often involves metal-catalyzed cyclization or palladium-catalyzed cyclopropanation, which can be optimized for large-scale production . While not a reaction of the compound itself, these methods inform its availability for further transformations.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is utilized as an intermediate in the synthesis of novel pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its unique bicyclic structure allows for modifications that enhance pharmacological properties, making it a valuable scaffold in drug design.

Case Study: Antitumor Agents
Research has indicated that derivatives of 3-azabicyclo[3.1.0]hexane frameworks exhibit significant antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa). Compounds derived from this framework have shown IC50 values ranging from 4.2 to 24.1 μM, indicating potential for further development as antitumor agents .

Neuroscience Research

Investigating Neurotransmitter Systems
The compound is employed in neuroscience studies to explore neurotransmitter systems, which can lead to breakthroughs in treating neurological disorders. Its structural characteristics facilitate interactions with receptors involved in neurotransmission.

Organic Synthesis

Versatile Reagent
Due to its stability and reactivity, this compound serves as a valuable reagent in organic synthesis. It participates in various chemical reactions, enabling the creation of complex molecules with diverse functional groups.

Agricultural Chemistry

Agrochemical Formulations
In agricultural chemistry, this compound contributes to the development of more effective pesticides and herbicides. Its ability to enhance the efficacy of agrochemicals is crucial for improving crop yields and pest management strategies.

Material Science

Advanced Materials Development
The potential applications of this compound extend into material science, where it is explored for creating advanced materials such as polymers with enhanced properties. This includes studies on its use in developing materials with specific mechanical and thermal characteristics.

Summary of Applications

Field Application Details/Findings
Pharmaceutical DevelopmentKey intermediate for drug synthesisSignificant role in developing analgesics and anti-inflammatory drugs
Neuroscience ResearchInvestigating neurotransmitter systemsPotential treatments for neurological disorders
Organic SynthesisValuable reagent for diverse chemical reactionsFacilitates the creation of complex molecules
Agricultural ChemistryFormulation of effective pesticides and herbicidesEnhances efficacy of agrochemicals
Material ScienceDevelopment of advanced materialsExplored for creating polymers with enhanced properties

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Bicyclic Framework

The azabicyclo[3.1.0]hexane core is shared among multiple analogs, but substituents and ring heteroatoms vary significantly:

Compound Name Substituents/Ring Modifications Molecular Formula Key Features Reference ID
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane 6-SO₂CH₃ C₆H₁₁NO₂S Rigid bicyclic system; sulfonyl group enhances electrophilicity Inferred
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 6,6-dimethyl; 3-aza C₇H₁₃N Increased steric bulk; potential for improved metabolic stability
3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane 3-SO₂C₆H₅; 6-oxa C₁₀H₁₁NO₃S Oxa substitution alters ring strain; benzenesulfonyl enhances lipophilicity
6-(p-Iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane 6-SO₂C₆H₄I; 3-oxa C₁₁H₁₂INO₃S Iodine substituent aids crystallography; boat conformation observed

Key Observations :

  • Sulfonyl vs. Methyl Groups : Sulfonyl derivatives (e.g., 6-SO₂CH₃) exhibit stronger electron-withdrawing effects compared to methyl groups, influencing reactivity and enzyme binding .
  • Ring Heteroatoms : Replacement of nitrogen with oxygen (e.g., 3-oxa analogs) reduces basicity and alters conformational flexibility .

Functional and Pharmacological Comparisons

Enzyme Inhibition Profiles

Analogous azabicyclo[3.1.0]hexane derivatives are prominent in targeting enzymes like monoacylglycerol lipase (MAGL):

Compound Class Target Enzyme IC₅₀/Selectivity Structural Insight Reference ID
Azabicyclo[3.1.0]hexane trifluoromethyl glycol carbamates MAGL IC₅₀ = 6 nM (C5/C6 racemic mix) Branching in leaving group pocket enhances selectivity over FAAH and CES1/2
This compound (hypothetical) MAGL (predicted) N/A Sulfonyl group may mimic 2-AG substrate interactions, similar to C5/C6 analogs Inferred

Key Observations :

  • Selectivity: Sulfonyl and carbamate groups in azabicyclohexane derivatives improve selectivity for MAGL over related hydrolases (e.g., FAAH) by mimicking endogenous substrates like 2-arachidonoylglycerol (2-AG) .
  • Potency : Substituent size and polarity critically influence inhibitory potency. For example, trifluoromethyl groups in carbamates enhance metabolic stability .

Routes to Azabicyclo[3.1.0]hexane Derivatives

Synthetic strategies vary based on substituents:

Compound Synthetic Method Yield Key Challenges Reference ID
6-Methyl-1,5-diazabicyclo[3.1.0]hexane Electrochemical oxidation 25% Oligomer formation; requires optimized conditions
6-Amino-3-azabicyclo[3.1.0]hexane Diastereoselective reductive decyanation >70% Retention of configuration under specific conditions
6-(p-Bromobenzoyl)-6-azabicyclo[3.1.0]hexane X-ray-guided crystallization N/A Conformational analysis via single-crystal studies

Key Observations :

  • Electrochemical Synthesis : Low yields (25%) highlight the need for improved catalysts or solvents .
  • Diastereoselective Methods : High yields achieved via reductive decyanation, preserving stereochemical integrity .

Biological Activity

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is a bicyclic compound notable for its unique methanesulfonyl group, which enhances its chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry and biological studies due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The structure of this compound features a bicyclic framework with a nitrogen atom incorporated into the ring system. The methanesulfonyl group contributes significantly to its electrophilic nature, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity or receptor function, leading to various biological effects, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : It may affect cell cycle progression, leading to apoptosis in cancer cells.

Biological Evaluation

Recent studies have evaluated the compound's antiproliferative effects against several cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). The findings indicate significant cytotoxicity and potential for inducing apoptosis.

Key Findings from Research Studies

  • Cytotoxicity : The compound exhibited IC50_{50} values ranging from 4.2 to 24.1 μM across different cell lines, indicating effective inhibition of cell proliferation .
  • Apoptosis Induction : Treatment with this compound led to increased populations of cells in the SubG1 phase, suggesting activation of apoptotic pathways .
  • Morphological Changes : Confocal microscopy revealed significant morphological changes in treated HeLa cells, including the loss of actin filament integrity and reduced cell motility .

Comparative Biological Activity

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructure TypeKey Features
3-Azabicyclo[3.1.0]hexaneBicyclic amineBasic structure without sulfonyl modification
This compoundSulfonyl derivativeEnhanced electrophilicity and biological activity
6,6-Dimethyl-3-azabicyclo[3.1.0]hexaneDimethyl-substitutedUsed in antiviral medications

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Antitumor Activity : In vivo studies demonstrated that this compound could inhibit tumor growth in Balb/C mice models, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Research indicated that compounds containing azabicyclo[3.1.0]hexane frameworks could influence critical signaling pathways, including those involving the tumor suppressor protein p53 and the STAT3 signaling cascade .

Q & A

Q. What are the common synthetic routes for 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation or annulation strategies. Palladium-catalyzed cyclopropanation of N-tosylhydrazones with alkenes is a robust method, requiring anhydrous conditions and temperatures between 60–80°C to achieve high diastereoselectivity (>90%) . Alternatively, photoredox-mediated (3 + 2) annulation of aminocyclopropanes with cyclopropenes offers a novel route under visible light irradiation, with yields exceeding 75% when using Ru(bpy)₃Cl₂ as a catalyst . Key parameters include solvent choice (e.g., DMF for cyclopropanation, acetonitrile for annulation) and rigorous exclusion of moisture.

Q. How is the molecular conformation of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For bicyclo[3.1.0]hexane derivatives, triclinic or monoclinic crystal systems (e.g., space group P or C2/c) are common. SC-XRD reveals boat conformations in the bicyclic core, with fusion angles of ~110–112° between the aziridine and cyclopentane rings . Refinement using full-matrix least-squares techniques (R-factor ≤ 0.116) confirms bond distances (e.g., 1.48 ± 0.03 Å for aziridine C–N bonds) and non-fusion angles (e.g., 106.0 ± 0.5° in cyclopentane) .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Distinct signals for methanesulfonyl (δ ~3.0 ppm for CH₃SO₂) and bicyclic protons (δ 1.5–3.5 ppm, split due to ring strain).
  • IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 3000–3100 cm⁻¹ (C–H in bicyclic system).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
    Cross-validation with SC-XRD data ensures structural accuracy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity data for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, discrepancies in regioselective sulfonylation can be addressed by analyzing frontier molecular orbitals (FMOs) to predict electrophilic attack sites . Pairing DFT with molecular dynamics simulations (e.g., AMBER) clarifies solvent effects on reaction pathways. Experimental validation via kinetic studies (e.g., monitoring reaction progress by HPLC) is critical .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biologically active derivatives?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify key moieties (e.g., methanesulfonyl group for hydrogen bonding, bicyclic core for rigidity) using tools like Schrödinger’s Phase. This guided SAR in triple reuptake inhibitors, where alkoxyalkyl substitutions at position 6 enhanced blood-brain barrier penetration (B/B ratio > 4 in rats) .
  • In Vitro Assays : Test against target enzymes (e.g., bacterial gyrase for fluoroquinolone derivatives like Trovafloxacin) to correlate substituent effects (e.g., fluoro groups at position 6 improve DNA binding) with IC₅₀ values .

Q. How can stereochemical outcomes in synthesis be controlled, and what analytical methods validate enantiomeric purity?

  • Methodological Answer :
  • Chiral Catalysts : Use Ru(II)- or Pd(II)-based catalysts with chiral ligands (e.g., BINAP) to enforce enantioselectivity (>90% ee) in cyclopropanation .
  • Chiral HPLC : Employ columns like Chiralpak AD-H (hexane:IPA mobile phase) to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the bicyclo[3.1.0]hexane core under acidic conditions?

  • Methodological Answer : Stability varies with substitution. For example, 6-azabicyclo[3.1.0]hexanes with electron-withdrawing groups (e.g., methanesulfonyl) resist ring-opening in pH 2–4 due to reduced nucleophilicity at the bridgehead nitrogen . In contrast, N-alkylated derivatives undergo acid-catalyzed ring expansion. Validate via:
  • pH-Dependent Stability Studies : Monitor degradation by LC-MS over 24 hours.
  • Theoretical pKa Calculations : Predict protonation sites using COSMO-RS solvation models .

Tables

Table 1 : Key Structural Parameters from X-Ray Diffraction Studies

ParameterValue (Å/°)Source
Aziridine C–N bond length1.48 ± 0.03
Cyclopentane C–C bond1.52–1.61
Fusion angle110.8°
Boat conformation dihedral98.0°

Table 2 : Synthetic Yields Under Different Conditions

MethodCatalystYield (%)Diastereoselectivity
Pd-catalyzed cyclopropanationPd(OAc)₂85–92>90%
Photoredox annulationRu(bpy)₃Cl₂75–80N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.